molecular formula C10H10N2OS B2617712 N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide CAS No. 1252326-58-1

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide

Cat. No.: B2617712
CAS No.: 1252326-58-1
M. Wt: 206.26
InChI Key: DJDRUYMTLWNRDL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group attached to a cyclopropyl ring and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide typically involves the reaction of cyclopropylamine with thiophene-2-carboxylic acid, followed by the introduction of a cyanomethyl group. One common method involves the use of methyl cyanoacetate as a cyanomethylating agent. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent-free methods or the use of green solvents may also be explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide is unique due to its combination of a cyclopropyl ring and a thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other cyanoacetamide derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-5-6-12(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDRUYMTLWNRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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